

# Predicting the Physical Properties of Astatine Isotopes: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Astatane

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Authored for: Researchers, Scientists, and Drug Development Professionals December 14, 2025

## Executive Summary

Astatine (At), the rarest naturally occurring element on Earth, presents a unique set of challenges and opportunities, particularly in the burgeoning field of targeted alpha therapy for oncology.[1] Its utility, especially the isotope  $^{211}\text{At}$ , is predicated on its nuclear properties, but the development of stable and effective radiopharmaceuticals requires a deep understanding of its fundamental physical and chemical characteristics.[1][2] Due to its extreme rarity, radioactivity, and the short half-lives of all its isotopes, direct empirical measurement of many of astatine's properties is extraordinarily difficult.[3] Consequently, the field relies heavily on a synergistic approach combining sophisticated theoretical predictions with highly specialized micro-scale experimental validations.

This technical guide provides an in-depth overview of the predicted and experimentally determined physical properties of astatine, with a focus on the methodologies used for their prediction and measurement. It is intended to serve as a core reference for researchers engaged in astatine-related drug development and fundamental science.

## Predicted and Measured Physical Properties of Astatine

The physical properties of astatine are primarily predicted by extrapolating trends from the other halogen elements and through advanced computational modeling.<sup>[4][5]</sup> It is widely expected to be the most metallic of the halogens.<sup>[4]</sup> While many properties are cited for the element in general, it is crucial to note that electronic properties like ionization energy and electron affinity are effectively identical across its isotopes, as they are determined by electron configuration, not nuclear mass.<sup>[6][7]</sup> Significant isotope-specific properties are limited to nuclear mass, density, and radioactive decay characteristics (half-life and decay mode).

## General and Atomic Properties

The following tables summarize the key physical and atomic properties of astatine based on the latest theoretical models and experimental data.

Table 1: General Physical Properties of Astatine

Property	Predicted/Measured Value	Notes	Citations
Phase at STP	Solid	Predicted based on trends in the halogen group.	
Appearance	Black, metallic solid	Predicted. Halogens become darker with increasing atomic weight.	[4]
Melting Point	302 °C (575 K)	Predicted value.	
Boiling Point	337 °C (610 K)	Predicted value.	[8]
Density (near r.t.)	~7 - 8.95 g/cm <sup>3</sup>	Estimated. Metallic astatine is predicted to be 8.91–8.95 g/cm <sup>3</sup> .	
Crystal Structure	Face-centered cubic (fcc)	Predicted for a monatomic, metallic phase. This differs from the diatomic molecular structure of other halogens.	[4][9]
Thermal Conductivity	1.7 W/(m·K)	Estimated value.	[10]

Table 2: Atomic and Electronic Properties of Astatine

Property	Predicted/Measured Value	Notes	Citations
Atomic Number	85	-	[10]
Electron Config.	[Xe] 4f <sup>14</sup> 5d <sup>10</sup> 6s <sup>2</sup> 6p <sup>5</sup>	-	[10]
Atomic Mass	~210 u (for <sup>210</sup> At)	The most stable isotope.	[11]
First Ionization Energy	9.31751(8) eV (~899 kJ/mol)	Experimentally measured value.	[10][12][13]
Electron Affinity	2.41578(7) eV (~233 kJ/mol)	Experimentally measured value.	[5][11]
Electronegativity	2.2 (Pauling scale)	Lower than iodine (2.66), same as hydrogen.	[10]
Covalent Radius	~150 pm	Estimated.	[14]
Van der Waals Radius	~202 pm	Estimated.	[14]
Oxidation States	-1, +1, +3, +5, +7	A wide range of oxidation states have been observed or predicted.	[15]

## Key Astatine Isotopes

Over 30 isotopes of astatine are known, all of which are radioactive. The most significant isotopes for research and medical applications are detailed below.

Table 3: Properties of Key Astatine Isotopes

Isotope	Half-Life	Primary Decay Mode(s)	Notes	Citations
<sup>209</sup> At	5.41 h	α, Electron Capture (EC)	-	[15]
<sup>210</sup> At	8.1 h	β+, α, Electron Capture (EC)	Longest-lived isotope.	[11][14]
<sup>211</sup> At	7.21 h	α, Electron Capture (EC)	Most promising for targeted alpha therapy due to its decay properties.	[2][14]
<sup>217</sup> At	32.3 ms	α, β-	Occurs in the decay chain of Neptunium-237.	[11]

## Methodologies for Property Determination

The prediction and verification of astatine's properties require a combination of cutting-edge computational and experimental techniques.

## Theoretical and Computational Protocols

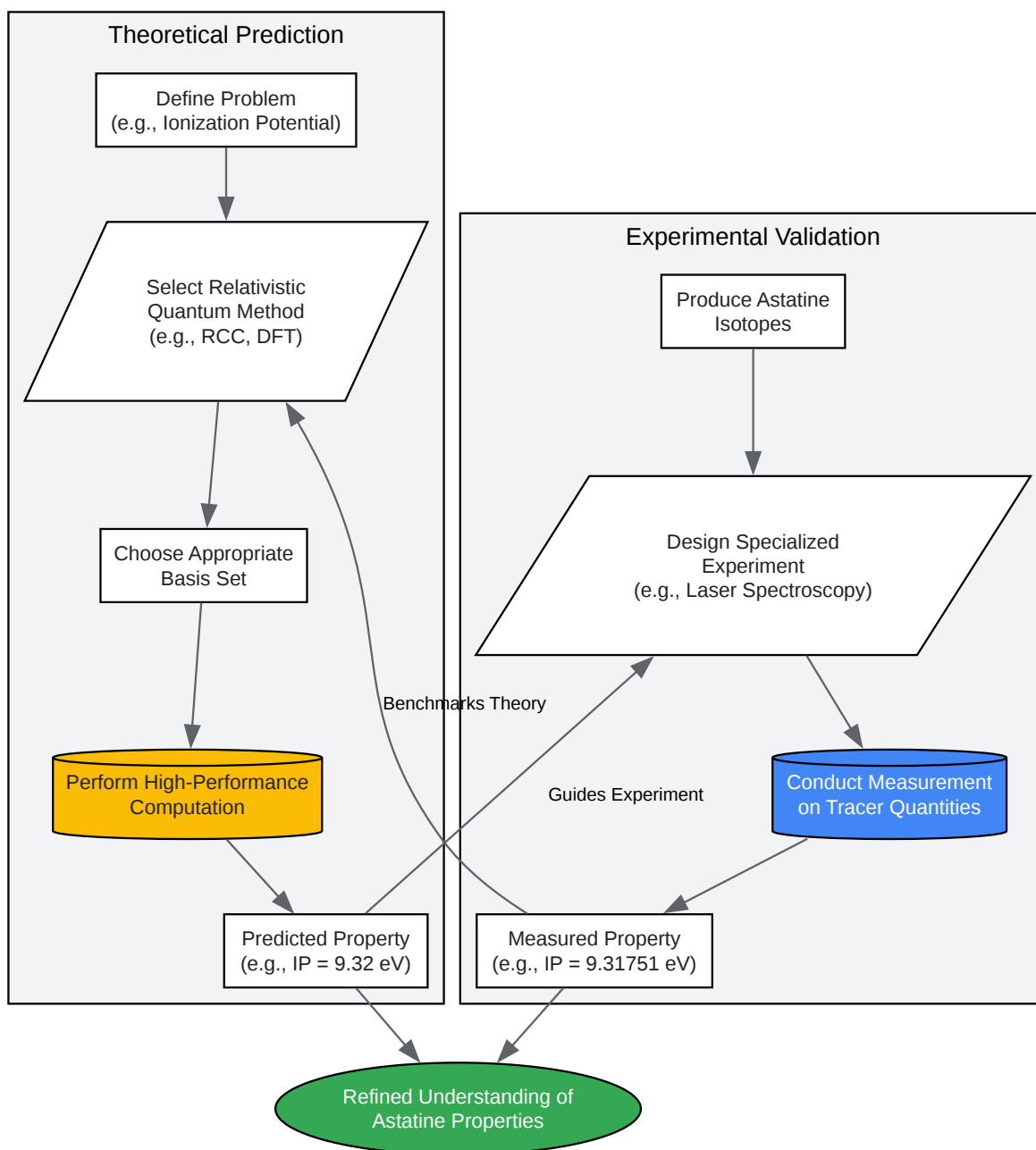
The large number of electrons (85) and their high velocities in astatine necessitate the inclusion of relativistic effects in quantum chemical calculations, as these can significantly alter predicted properties.[3][9]

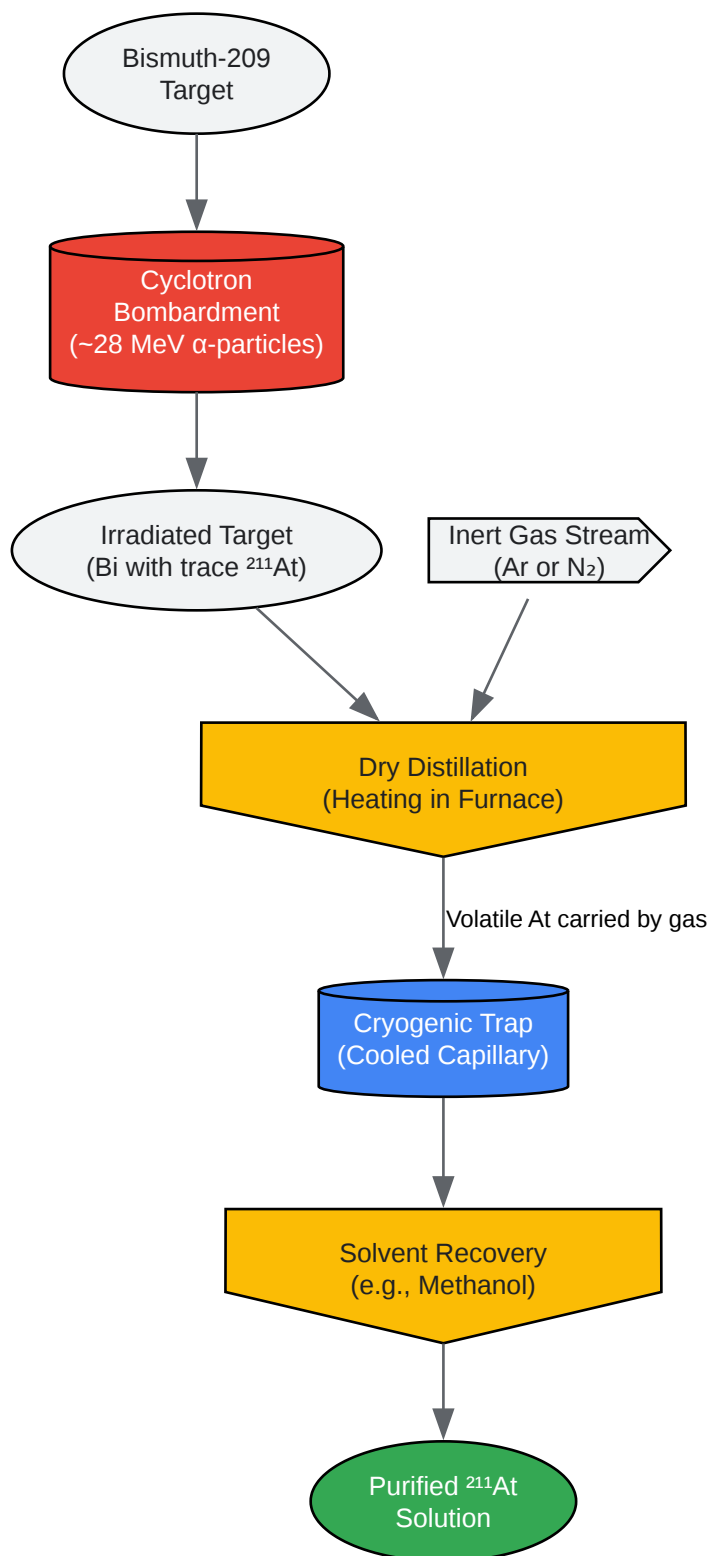
- Core Methodologies:
  - Relativistic Coupled-Cluster (RCC) Theory: Considered a "gold standard" for high-accuracy calculations on heavy elements.[16][17] It systematically accounts for both electron correlation and relativistic effects. The Fock-Space Coupled Cluster (FSCC) variant is particularly useful for modeling atomic spectra.[16]
  - Relativistic Density Functional Theory (DFT): A computationally less expensive approach used for larger molecular systems.[18][19] However, its predictive power for astatine can

be limited by the choice of exchange-correlation functionals, which may not be optimized for systems with such strong relativistic effects.[\[18\]](#)[\[20\]](#)

- Computational Workflow:
  - Model Selection: Choose a relativistic Hamiltonian (e.g., Dirac-Coulomb-Breit).
  - Basis Set Selection: Employ specialized basis sets designed for heavy elements that can accurately model large spin-orbit effects.[\[18\]](#)
  - Calculation: Perform calculations using methods like RCCSD(T) (Coupled-Cluster with Singles, Doubles, and perturbative Triples) or DFT.[\[18\]](#)[\[19\]](#)
  - Property Extraction: From the calculated wave function and energies, derive properties such as ionization potential, electron affinity, and bond dissociation energies.

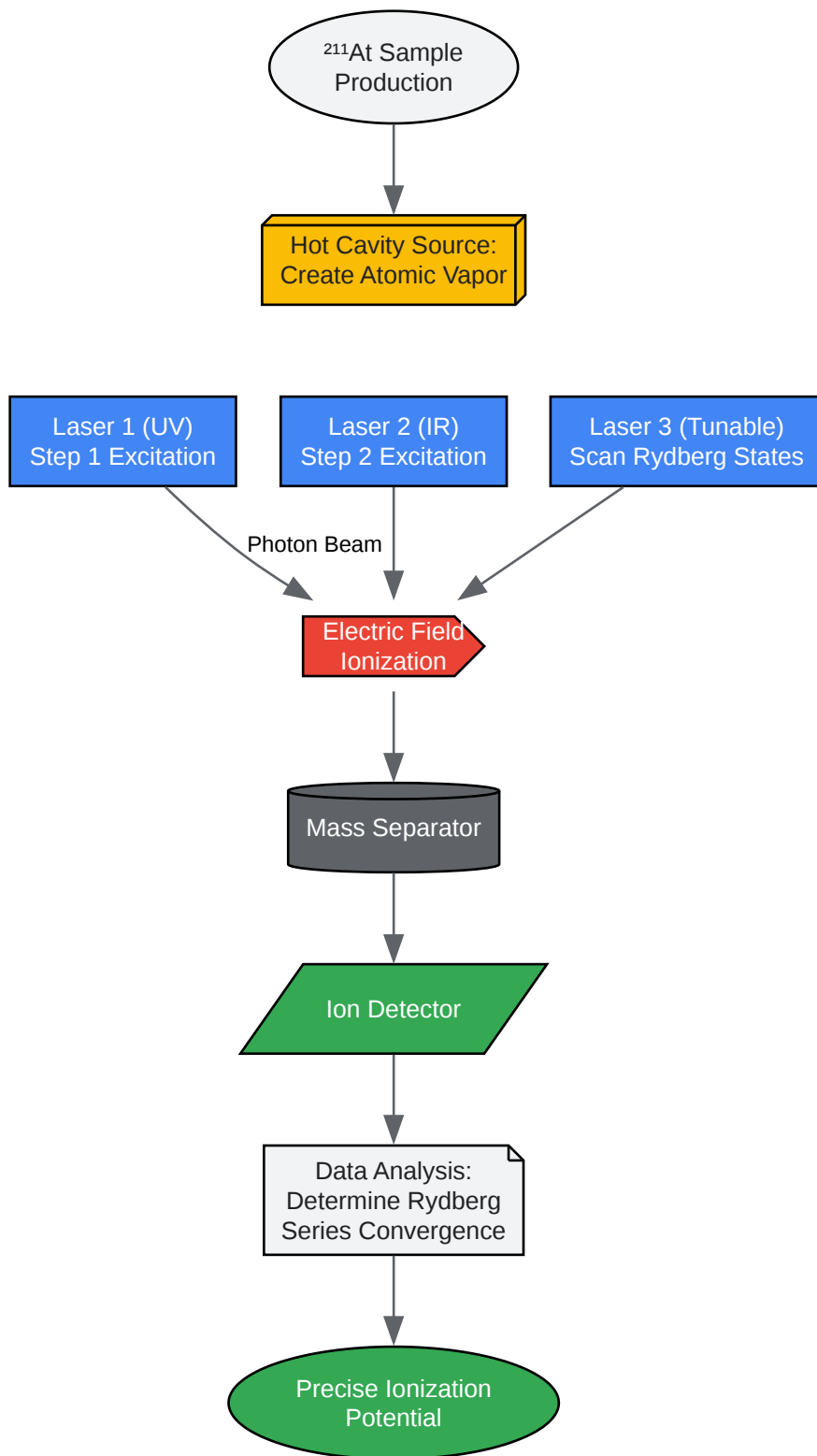
## Logical Flow for Predicting Astatine Properties



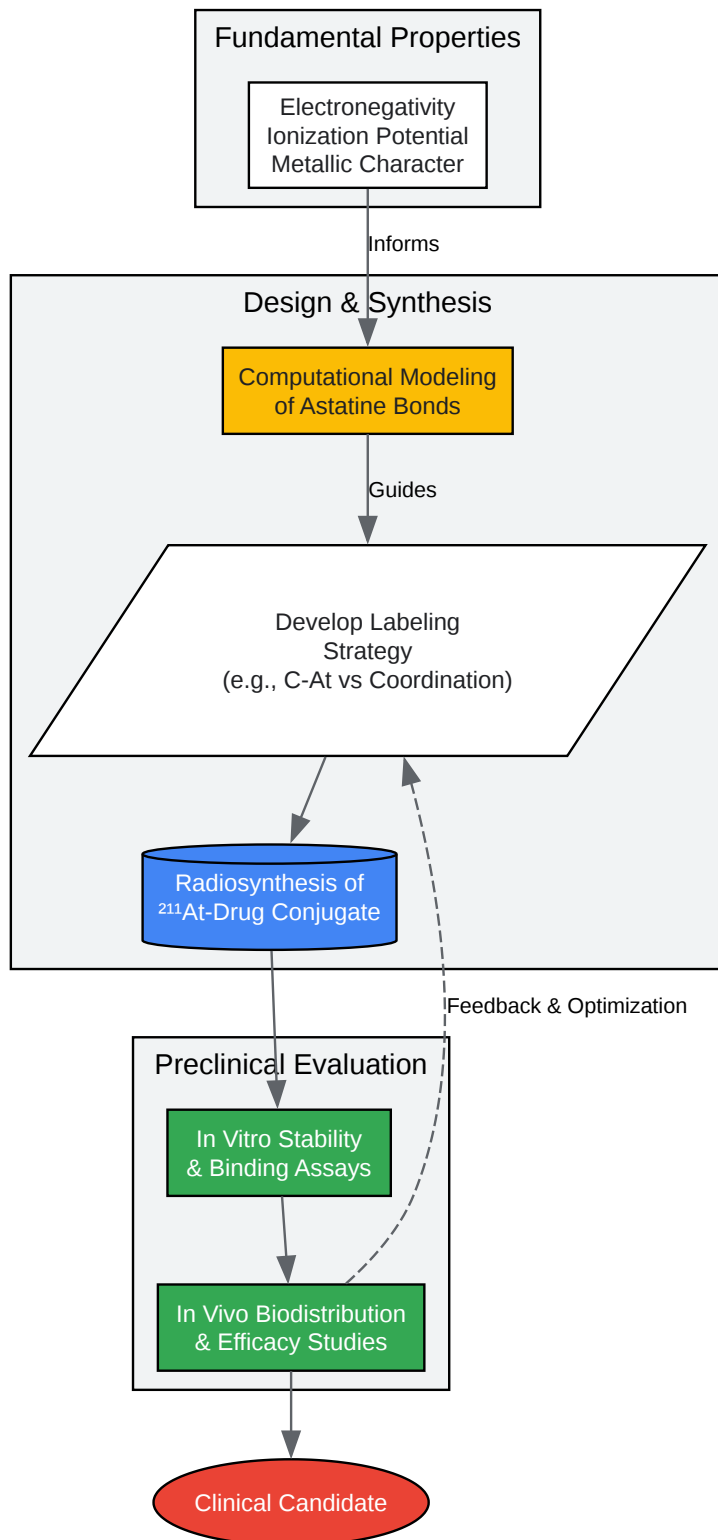
$^{211}\text{At}$  Production and Purification Workflow



## Workflow for Ionization Potential Measurement



## Radiopharmaceutical Development Logic

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